2-(2-Chloro-6-methoxyquinolin-3-yl)acetic acid
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Overview
Description
2-(2-Chloro-6-methoxyquinolin-3-yl)acetic acid is a quinoline derivative that has garnered interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are known for their diverse biological activities, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-methoxyquinolin-3-yl)acetic acid typically involves the reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde with [4-(3,4-dicyanophenoxy)phenyl]acetic acid. This reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, followed by heating in a solvent like 2-dimethylaminoethanol . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up by optimizing parameters such as temperature, pressure, and reaction time to ensure efficient production. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-methoxyquinolin-3-yl)acetic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent on the quinoline ring can be replaced by nucleophiles such as thiols, amines, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: It can participate in condensation reactions with hydrazines to form hydrazones and pyrazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as n-butanethiol, n-hexanethiol, and 3-sulfanylpropionic acid are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Scientific Research Applications
2-(2-Chloro-6-methoxyquinolin-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-methoxyquinolin-3-yl)acetic acid involves its interaction with cellular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce cell cycle arrest and upregulate cell cycle regulating proteins such as p27 kip1 . The compound’s photosensitizing properties are due to its ability to generate singlet oxygen upon irradiation, leading to oxidative damage in target cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxyquinoline-3-carbaldehyde: A precursor in the synthesis of 2-(2-Chloro-6-methoxyquinolin-3-yl)acetic acid.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Dihydroquinolines: Reduced derivatives with distinct chemical properties.
Uniqueness
This compound stands out due to its combination of a chloro and methoxy substituent on the quinoline ring, which imparts unique reactivity and biological activity. Its potential as a photosensitizer and anticancer agent further distinguishes it from other quinoline derivatives .
Properties
Molecular Formula |
C12H10ClNO3 |
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Molecular Weight |
251.66 g/mol |
IUPAC Name |
2-(2-chloro-6-methoxyquinolin-3-yl)acetic acid |
InChI |
InChI=1S/C12H10ClNO3/c1-17-9-2-3-10-7(5-9)4-8(6-11(15)16)12(13)14-10/h2-5H,6H2,1H3,(H,15,16) |
InChI Key |
KYXJHFMRHIZVFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)CC(=O)O |
Origin of Product |
United States |
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